molecular formula C26H29N5O2 B2979912 N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 2034545-42-9

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B2979912
CAS No.: 2034545-42-9
M. Wt: 443.551
InChI Key: PJQYAELHIHAPJJ-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide (CAS 2034545-42-9) is a synthetic organic compound with a molecular formula of C26H29N5O2 and a molecular weight of 443.54 g/mol . This complex molecule features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a structural motif present in compounds investigated for various biological activities. The structure incorporates a piperazine ring, a common feature in pharmacologically active compounds, which is functionalized with a benzhydryl (diphenylmethyl) group and is linked via a carbonyl group to the fused bicyclic pyrazolopyridine core . Compounds based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine structure have been identified as key intermediates or target molecules in medicinal chemistry research, particularly in the development of kinase inhibitors . For instance, structurally related pyrazolo[1,5-a]pyridine-fused systems have been explored as very active photodynamic agents for melanoma cells , and benzopyrazole compounds have been developed as RHO kinase inhibitors with potential applications in treating conditions like pulmonary fibrosis . Similarly, substituted pyrazolo[1,5-a]pyrimidine compounds have been reported as TRK kinase inhibitors for potential use in treating pain, cancer, and neurodegenerative diseases . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this high-purity chemical as a key building block or intermediate in heterocyclic chemistry, for the synthesis of more complex molecules, or as a standard in analytical and pharmacological profiling studies.

Properties

IUPAC Name

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c32-25(22-19-27-31-14-8-7-13-23(22)31)29-15-17-30(18-16-29)26(33)28-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,19,24H,7-8,13-18H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQYAELHIHAPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the tetrahydropyrazolo[1,5-a]pyridine core and subsequent functionalization. One common method involves the iridium-catalyzed asymmetric hydrogenation of heteroaromatic compounds with multiple nitrogen atoms . This process is efficient and can achieve high enantiomeric excess, making it suitable for producing chiral intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity.

Scientific Research Applications

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The tetrahydropyrazolo[1,5-a]pyridine core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., ) or pyrazolo[3,4-b]pyridine (e.g., ) backbones. These structural differences impact electronic properties, hydrogen-bonding capacity, and metabolic stability. For example:

  • Pyrazolo[3,4-b]pyridines (): Feature a fused pyrazole and pyridine system with distinct substitution patterns, leading to varied steric and electronic profiles .

Substituent Analysis

Table 1: Key Substituents and Molecular Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Tetrahydropyrazolo[1,5-a]pyridine Benzhydryl, piperazine-1-carboxamide Not explicitly provided - High lipophilicity; potential CNS targeting
(7S)-2-(4-Phenoxyphenyl)-... () Tetrahydropyrazolo[1,5-a]pyrimidine Phenoxyphenyl, propenoyl piperidine C27H29N5O3 483.56 Chiral center; resolution-based synthesis
Pyrazolo[1,5-a]pyrimidine Difluoromethyl, methoxyphenyl, benzyl C27H24F2N6O2 502.52 Fluorine atoms enhance metabolic stability and bioavailability
(Dimethyl ester) Tetrahydropyrazolo[1,5-a]pyridine Dimethyl carboxylate C11H14N2O4 238.25 Ester groups increase solubility but reduce receptor affinity

Biological Activity

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring and a tetrahydropyrazolo-pyridine moiety. Its molecular formula is C22H25N5OC_{22}H_{25}N_5O, with a molecular weight of approximately 375.47 g/mol. The presence of the benzhydryl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives containing the pyrazolo[1,5-a]pyridine scaffold. These compounds have demonstrated promising results in inhibiting various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of cell proliferation in cancer models such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, derivatives exhibited IC50 values in the micromolar range, indicating potent antitumor activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest. Studies suggest that these compounds may activate caspase pathways and modulate key signaling pathways such as PI3K/Akt and MAPK .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various diseases:

  • Protein Kinases : The pyrazolo[1,5-a]pyridine derivatives are known to act as selective inhibitors of several protein kinases involved in tumor growth and progression .
  • Enzymatic Activity : In vitro assays have shown that these compounds can inhibit enzymatic activity related to inflammation and cancer progression, making them potential candidates for anti-inflammatory therapies .

Case Study 1: Anticancer Efficacy

In a study published in 2021, researchers synthesized N-benzhydryl derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that one derivative reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. The study concluded that the compound's structural features significantly contributed to its cytotoxic effects .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The IC50 values for COX-1 and COX-2 were reported at 0.5 µM and 0.8 µM respectively, showcasing its potential as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeMechanismIC50 Values
AnticancerInduction of apoptosis~10 µM (varies by cell line)
Enzymatic InhibitionCOX inhibitionCOX-1: 0.5 µM
COX-2: 0.8 µM

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